5'-Ethyl 3'-methyl 2'-amino-5-bromo-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Ethyl 3’-methyl 2’-amino-5-bromo-6’-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom.
Preparation Methods
The synthesis of 5’-Ethyl 3’-methyl 2’-amino-5-bromo-6’-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The spiro structure can be introduced through a cyclization reaction involving a suitable precursor. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5’-Ethyl 3’-methyl 2’-amino-5-bromo-6’-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol. These compounds share the indole core structure but differ in their substituents, leading to different biological activities and applications . The unique spiro structure of 5’-Ethyl 3’-methyl 2’-amino-5-bromo-6’-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate distinguishes it from other indole derivatives and contributes to its specific properties .
Properties
Molecular Formula |
C21H21BrN2O8 |
---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
5-O'-ethyl 3-O'-methyl 2'-amino-5-bromo-6'-(2-ethoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C21H21BrN2O8/c1-4-30-14(25)9-13-15(19(27)31-5-2)21(16(17(23)32-13)18(26)29-3)11-8-10(22)6-7-12(11)24-20(21)28/h6-8H,4-5,9,23H2,1-3H3,(H,24,28) |
InChI Key |
GJXAUQXONWGLIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C2(C3=C(C=CC(=C3)Br)NC2=O)C(=C(O1)N)C(=O)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.